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Compound of Interest

Compound Name: 0-1602 (Standard)

Cat. No.: B15607150

A comprehensive review of the pharmacological effects of the synthetic cannabinoid O-1602
and the cannabidiol regioisomer, abnormal cannabidiol (abn-CBD), reveals overlapping yet
distinct profiles. Both compounds are recognized as atypical cannabinoids, primarily exerting
their effects independently of the classical cannabinoid receptors CB1 and CB2.[1][2][3] Their
activities are predominantly mediated through the orphan G protein-coupled receptors GPR55
and GPR18.[1][4][5] This guide provides a detailed comparison of their effects, supported by
experimental data, to inform researchers and drug development professionals.

Receptor Affinity and Potency

0-1602 and abn-CBD are notable for their selective agonist activity at GPR55 and GPR18, with
negligible binding to CB1 and CB2 receptors.[3][6] This characteristic distinguishes them from
many classical cannabinoids and spares them from the psychoactive effects associated with
CB1 activation.[3][4] Quantitative data from receptor binding and functional assays are
summarized below.
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Compound Receptor EC50 Value Reference
0-1602 GPR55 13 nM

CB1 >30,000 nM

CB2 >30,000 nM

abn-CBD GPR55 2.5 uM [6]

CB1 >30 pM [6]

CB2 >30 pM [6]

Key Pharmacological Effects: A Comparative
Overview

The primary effects of O-1602 and abn-CBD are centered on their vasodilatory, anti-
inflammatory, and anti-tumor properties. While both compounds exhibit these effects, their
potency and, in some cases, their precise mechanisms of action, can differ.

Vasodilatory Effects

Both O-1602 and abn-CBD are potent vasodilators, an effect mediated through endothelial-
dependent mechanisms distinct from CB1 or CB2 receptor activation.[4][7] Studies have shown
that their vasodilatory actions are sensitive to antagonists of the putative endothelial
cannabinoid receptor.[7][8]

A study on rat isolated mesenteric vascular beds demonstrated that O-1602 is a more potent
vasodilator than abn-CBD.[7] The vasodilation induced by both compounds was significantly
reduced after endothelial denudation.[7]

Vasodilatory Endothelium

Compound Reference
Potency (ED50) Dependence

0-1602 30.5+1.5ug Yes [7]
~80 times less potent

abn-CBD Yes [7]

than O-1602
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Anti-inflammatory Effects

0-1602 and abn-CBD have demonstrated significant anti-inflammatory properties in various
preclinical models. These effects are often attributed to their interaction with GPR55 and
GPRA18, leading to the modulation of inflammatory pathways and inhibition of immune cell
recruitment.[2][5][9]

In a rat model of acute arthritis, O-1602 was shown to reduce nociception by inhibiting the firing
of nociceptive C fibres, an effect blocked by a GPR55 antagonist.[10] Similarly, abn-CBD has
been shown to have therapeutic potential in inflammatory conditions of the gastrointestinal
tract.[4] Both compounds have been found to ameliorate experimental colitis.[2]

A study on cerulein-induced acute pancreatitis in mice found that both O-1602 and cannabidiol
(a related compound to abn-CBD) showed anti-inflammatory effects, improving pathological
changes and decreasing pro-inflammatory cytokine levels.[11]

Anti-tumor Effects

Recent research has highlighted the anti-tumorigenic potential of O-1602 and abn-CBD,
particularly in chemotherapy-resistant breast cancer models.[1] Their ability to decrease cell
viability and induce apoptosis in cancer cells is mediated through both GPR55 and GPR18.[1]
[12]

In paclitaxel-resistant breast cancer cell lines, both O-1602 and abn-CBD decreased cell
viability in a concentration-dependent manner.[1] Furthermore, in a zebrafish xenograft model,
treatment with either compound significantly reduced tumor growth.[1]

Effect on Cancer In Vivo Tumor
Compound o Reference
Cell Viability Growth

Concentration- o ]
0-1602 Significant reduction [1]
dependent decrease

Concentration- o )
abn-CBD Significant reduction [1]
dependent decrease

Signaling Pathways
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The activation of GPR55 and GPR18 by O-1602 and abn-CBD initiates downstream signaling
cascades that are still being fully elucidated. Activation of GPR55 is known to couple to Gal3,
leading to the activation of RhoA, cdc42, and racl.[13] This pathway is implicated in cell
migration and proliferation. The signaling pathways for GPR18 are less defined but are also
thought to involve G protein coupling and modulation of intracellular calcium levels.[14]
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Caption: Signaling pathway of O-1602 and abn-CBD via GPR55.
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Experimental Protocols
Receptor Binding and Functional Assays

Methodology: Receptor binding and functional activity are typically assessed using transfected
cell lines expressing the receptor of interest (e.g., HEK293 cells). For binding assays,
radiolabeled ligands are competed with increasing concentrations of the test compound.
Functional assays, such as GTPyS binding or calcium mobilization assays, measure the
cellular response to receptor activation. The EC50 values are then determined from

concentration-response curves.

Experimental Workflow: Receptor Activity

Transfect cells with
receptor DNA (GPR55/GPR18)
(Culture transfected cells]
Radioligand Binding Assay Functional Assay
(Competition with O-1602/abn-CBD) (e.g., GTPyYS or Ca2+ flux)

N

Data Analysis
(Determine EC50 values)

(— )
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Caption: Workflow for determining receptor activity.

Vasodilation Assays

Methodology: The vasodilatory effects are often studied using isolated arterial rings or perfused
vascular beds from animal models (e.g., rat mesenteric artery). The arteries are pre-constricted
with an agent like phenylephrine or methoxamine. Cumulative concentrations of the test
compounds (0O-1602 or abn-CBD) are then added, and the relaxation of the arterial smooth
muscle is measured isometrically. The role of the endothelium is investigated by mechanically
removing it in a subset of preparations.

In Vivo Models of Inflammation

Methodology: Animal models are used to induce specific inflammatory conditions. For example,
in the carrageenan-induced paw edema model, the test compound is administered before the
injection of carrageenan into the paw, and the subsequent swelling is measured over time. In
models of inflammatory bowel disease, colitis is induced by agents like dextran sulfate sodium
(DSS), and the severity of the disease is assessed by monitoring body weight, stool
consistency, and histological analysis of the colon.

Conclusion

0-1602 and abnormal cannabidiol represent a promising class of atypical cannabinoids with
therapeutic potential in a range of conditions, including inflammatory diseases, cardiovascular
disorders, and cancer. Their primary mechanism of action through GPR55 and GPR18,
independent of the classical cannabinoid receptors, offers a significant advantage in avoiding
undesirable psychoactive side effects. While both compounds share similar pharmacological
profiles, O-1602 generally exhibits greater potency in receptor activation and vasodilation
compared to abn-CBD. Further research is warranted to fully elucidate their signaling pathways
and to translate these preclinical findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15607150?utm_src=pdf-body-img
https://www.benchchem.com/product/b15607150?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

References

1. Frontiers | Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-
Resistant Preclinical Models of Breast Cancer [frontiersin.org]

2. The atypical cannabinoid O-1602 protects against experimental colitis and inhibits
neutrophil recruitment - PMC [pmc.ncbi.nlm.nih.gov]

3. 0-1602 - Wikipedia [en.wikipedia.org]
4. Abnormal cannabidiol - Wikipedia [en.wikipedia.org]

5. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced
obesity - PMC [pmc.ncbi.nim.nih.gov]

6. rndsystems.com [rndsystems.com]

7. Cannabinoid-induced mesenteric vasodilation through an endothelial site distinct from
CB1 or CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

8. Vascular targets for cannabinoids: animal and human studies - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. The abnormal cannabidiol analogue O-1602 reduces nociception in a rat model of acute
arthritis via the putative cannabinoid receptor GPR55 - PubMed [pubmed.ncbi.nim.nih.gov]

11. realmofcaring.org [realmofcaring.org]

12. Antitumor Activity of Abnormal Cannabidiol and Its Analog O-1602 in Taxol-Resistant
Preclinical Models of Breast Cancer - PMC [pmc.ncbi.nim.nih.gov]

13. The orphan receptor GPR55 is a novel cannabinoid receptor - PMC
[pmc.ncbi.nlm.nih.gov]

14. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of O-1602 and Abnormal
Cannabidiol (abn-CBD)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15607150#comparing-0-1602-and-abnormal-
cannabidiol-abn-chd-effects]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01124/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.01124/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116968/
https://en.wikipedia.org/wiki/O-1602
https://en.wikipedia.org/wiki/Abnormal_cannabidiol
https://pmc.ncbi.nlm.nih.gov/articles/PMC6391900/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6391900/
https://www.rndsystems.com/products/abn-cbd_1297
https://pmc.ncbi.nlm.nih.gov/articles/PMC24203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC24203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3954478/
https://www.researchgate.net/publication/51229256_The_abnormal_cannabidiol_analogue_O-1602_reduces_nociception_in_a_rat_model_of_acute_arthritis_via_the_putative_cannabinoid_receptor_GPR55
https://pubmed.ncbi.nlm.nih.gov/21683763/
https://pubmed.ncbi.nlm.nih.gov/21683763/
https://realmofcaring.org/wp-content/uploads/2020/12/Anti-Inflammatory-Role-of-Cannabidiol-and-O-1602-in-Cerulein-Induced-Acute-Pancreatitis-in-Mice.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6777324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6777324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2095107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2095107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7949482/
https://www.benchchem.com/product/b15607150#comparing-o-1602-and-abnormal-cannabidiol-abn-cbd-effects
https://www.benchchem.com/product/b15607150#comparing-o-1602-and-abnormal-cannabidiol-abn-cbd-effects
https://www.benchchem.com/product/b15607150#comparing-o-1602-and-abnormal-cannabidiol-abn-cbd-effects
https://www.benchchem.com/product/b15607150#comparing-o-1602-and-abnormal-cannabidiol-abn-cbd-effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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